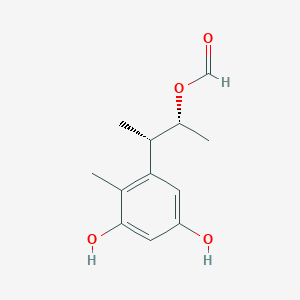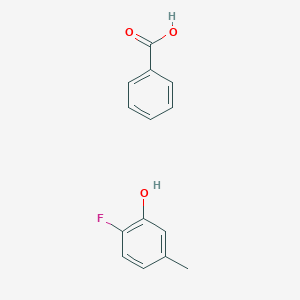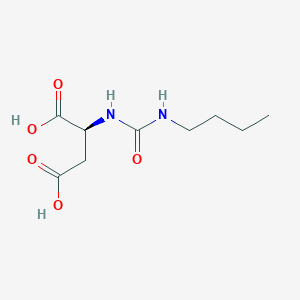
N-(Butylcarbamoyl)-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butylcarbamoyl)-L-aspartic acid: is an organic compound that belongs to the class of carbamoyl amino acids It is characterized by the presence of a butylcarbamoyl group attached to the nitrogen atom of L-aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Butylcarbamoyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
L-aspartic acid+butyl isocyanate→N-(Butylcarbamoyl)-L-aspartic acid
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and a catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(Butylcarbamoyl)-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-aspartic acid and butylamine.
Oxidation: Oxidative reactions can modify the butyl group, potentially leading to the formation of butylcarbamate derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: L-aspartic acid and butylamine.
Oxidation: Butylcarbamate derivatives.
Substitution: Various substituted carbamoyl aspartic acids.
Scientific Research Applications
N-(Butylcarbamoyl)-L-aspartic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein modification.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Butylcarbamoyl)-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The butylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
- N-(Methylcarbamoyl)-L-aspartic acid
- N-(Ethylcarbamoyl)-L-aspartic acid
- N-(Propylcarbamoyl)-L-aspartic acid
Comparison: N-(Butylcarbamoyl)-L-aspartic acid is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties compared to its methyl, ethyl, and propyl counterparts. This difference in hydrophobicity can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
392657-22-6 |
|---|---|
Molecular Formula |
C9H16N2O5 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2S)-2-(butylcarbamoylamino)butanedioic acid |
InChI |
InChI=1S/C9H16N2O5/c1-2-3-4-10-9(16)11-6(8(14)15)5-7(12)13/h6H,2-5H2,1H3,(H,12,13)(H,14,15)(H2,10,11,16)/t6-/m0/s1 |
InChI Key |
WLRZKBFXWNNLJB-LURJTMIESA-N |
Isomeric SMILES |
CCCCNC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCNC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


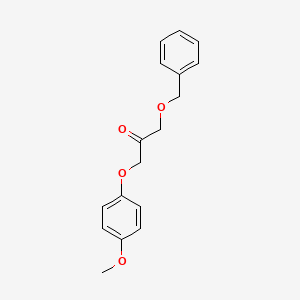
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)

![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)
![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
![Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14245842.png)
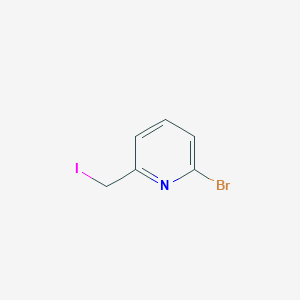
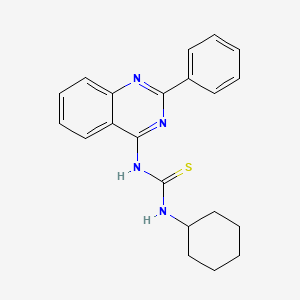
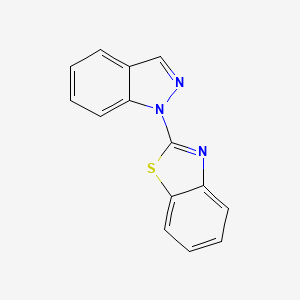
![2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)-](/img/structure/B14245855.png)
